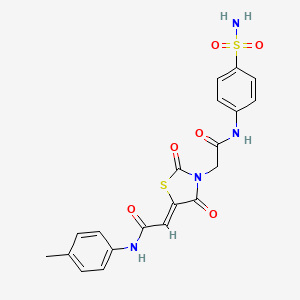

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound featuring a thiazolidine ring, a sulfamoylphenyl group, and a p-tolylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:

- **Formation of the Thiazolidine Ring

Actividad Biológica

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidine core with multiple functional groups that are hypothesized to contribute to its biological activity. The presence of the sulfamoyl group is particularly noteworthy due to its known interactions with various biological targets.

Research indicates that thiazolidine derivatives often exert their effects through several mechanisms:

- PPARγ Activation : Many thiazolidines, including this compound, may activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

- Anticancer Activity : Thiazolidin derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies have shown that certain thiazolidin compounds can trigger both extrinsic and intrinsic apoptotic pathways in HeLa cells .

- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive bacteria, making them potential candidates for treating bacterial infections .

Antitumor Activity

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidin-4-one derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives, particularly those structurally similar to our compound, exhibited significant antiproliferative effects with IC50 values lower than standard chemotherapeutics like irinotecan .

Antibacterial Activity

The compound's antibacterial properties were assessed through in vitro experiments against several bacterial strains. The results showed promising inhibition rates against Gram-positive bacteria, suggesting potential use as an antibiotic agent .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested for its ability to inhibit tumor growth in cultured human cancer cells. The study found that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the compound's effectiveness against Staphylococcus aureus. The results indicated a marked reduction in bacterial colonies when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Data Tables

Propiedades

IUPAC Name |

2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S2/c1-12-2-4-13(5-3-12)22-17(25)10-16-19(27)24(20(28)31-16)11-18(26)23-14-6-8-15(9-7-14)32(21,29)30/h2-10H,11H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCYJHXNVQMEKF-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.